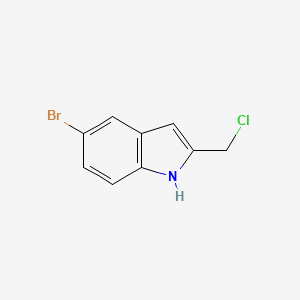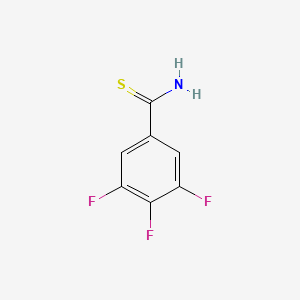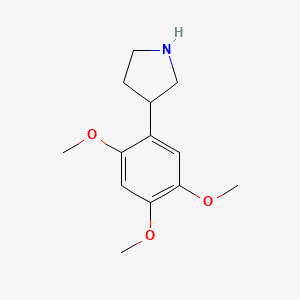
5-Bromo-2-(chloromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(chloromethyl)-1H-indole is a halogenated indole derivative Indoles are a class of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethyl)-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 2-(chloromethyl)-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve a scalable process that ensures high yield and purity. The use of recyclable catalysts and environmentally friendly solvents can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(chloromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, dehalogenated indoles, and coupled products with extended aromatic systems .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(chloromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(chloromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated heterocycle with similar reactivity and applications.
5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: A compound with a similar structure but different substitution pattern, leading to distinct chemical properties and applications
Uniqueness
5-Bromo-2-(chloromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. The combination of bromine and chlorine atoms in the indole ring enhances its versatility as a synthetic intermediate and its potential biological activities.
Eigenschaften
Molekularformel |
C9H7BrClN |
|---|---|
Molekulargewicht |
244.51 g/mol |
IUPAC-Name |
5-bromo-2-(chloromethyl)-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5H2 |
InChI-Schlüssel |
SABCOQFBFYZNPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)









![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)


